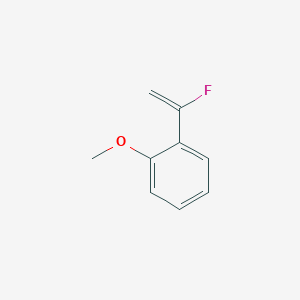
Benzene, 1-(1-fluoroethenyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-fluoroethenyl)-2-methoxy- is an organic compound characterized by the presence of a fluorine atom attached to an ethenyl group, which is further connected to a benzene ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-fluoroethenyl)-2-methoxy- typically involves the reaction of 2-methoxybenzene with a fluorinated ethenyl precursor under specific conditions. One common method includes the use of transition-metal catalysts to facilitate the addition of the fluorinated ethenyl group to the benzene ring . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of Benzene, 1-(1-fluoroethenyl)-2-methoxy- may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-(1-fluoroethenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1-fluoroethenyl)-2-methoxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-fluoroethenyl)-2-methoxy- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparación Con Compuestos Similares
1-(1-Fluoroethenyl)benzene: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxybenzene: Lacks the fluorinated ethenyl group, affecting its reactivity and applications.
1-(1-Fluoroethenyl)-4-methylbenzene: Substituted with a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness: Benzene, 1-(1-fluoroethenyl)-2-methoxy- is unique due to the combination of the fluorinated ethenyl group and the methoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137763-80-5 |
|---|---|
Fórmula molecular |
C9H9FO |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
1-(1-fluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H9FO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3 |
Clave InChI |
SPJCSOYKPRAYCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=C)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
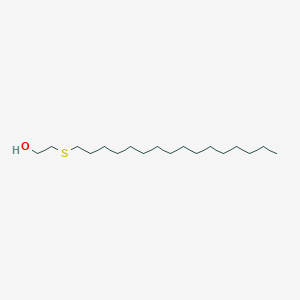



![2-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B8744779.png)
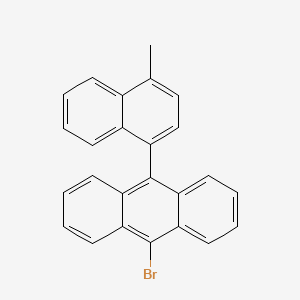
![1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-one](/img/structure/B8744787.png)
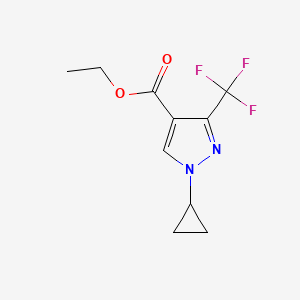
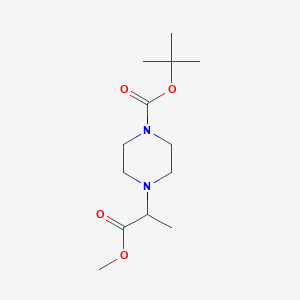
![3-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B8744820.png)
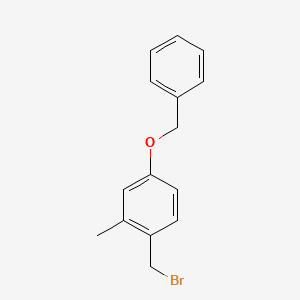
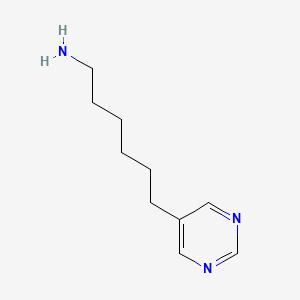
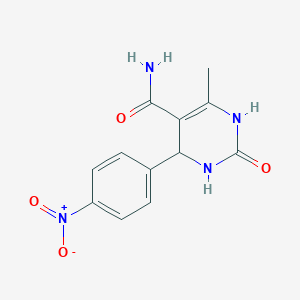
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidin-2-amine](/img/structure/B8744864.png)
